molecular formula C13H7F2N3O B4922379 1-(2,3-difluorobenzoyl)-1H-1,2,3-benzotriazole

1-(2,3-difluorobenzoyl)-1H-1,2,3-benzotriazole

Cat. No. B4922379
M. Wt: 259.21 g/mol
InChI Key: MAEHATKWBBLGIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-difluorobenzoyl)-1H-1,2,3-benzotriazole, also known as DFHBT, is a chemical compound that has been widely studied for its potential applications in scientific research. DFHBT is a fluorescent probe that can be used to detect and visualize biological molecules and processes. In

Mechanism of Action

1-(2,3-difluorobenzoyl)-1H-1,2,3-benzotriazole works by binding to specific biological molecules and undergoing a conformational change that results in fluorescence. The exact mechanism of action of 1-(2,3-difluorobenzoyl)-1H-1,2,3-benzotriazole varies depending on the specific target molecule, but generally involves the formation of a non-covalent complex between 1-(2,3-difluorobenzoyl)-1H-1,2,3-benzotriazole and the target molecule. This complex can then be visualized using fluorescence microscopy or other imaging techniques.
Biochemical and Physiological Effects
1-(2,3-difluorobenzoyl)-1H-1,2,3-benzotriazole is generally considered to be a non-toxic and biocompatible compound, making it suitable for use in biological systems. However, like any chemical compound, 1-(2,3-difluorobenzoyl)-1H-1,2,3-benzotriazole can have biochemical and physiological effects depending on the specific experimental conditions. For example, 1-(2,3-difluorobenzoyl)-1H-1,2,3-benzotriazole may interact with other molecules in the biological system, leading to changes in cellular signaling or metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2,3-difluorobenzoyl)-1H-1,2,3-benzotriazole is its high sensitivity and specificity for detecting and imaging biological molecules and processes. 1-(2,3-difluorobenzoyl)-1H-1,2,3-benzotriazole is also relatively easy to use and can be adapted for use in a variety of experimental systems. However, there are also some limitations to using 1-(2,3-difluorobenzoyl)-1H-1,2,3-benzotriazole in lab experiments. For example, 1-(2,3-difluorobenzoyl)-1H-1,2,3-benzotriazole may not be suitable for use in certain experimental systems or with certain target molecules. In addition, 1-(2,3-difluorobenzoyl)-1H-1,2,3-benzotriazole may interfere with other fluorescent probes or imaging techniques, leading to potential experimental artifacts.

Future Directions

There are many potential future directions for research on 1-(2,3-difluorobenzoyl)-1H-1,2,3-benzotriazole. Some possible areas of focus include:
- Developing new synthesis methods for 1-(2,3-difluorobenzoyl)-1H-1,2,3-benzotriazole that are more efficient or environmentally friendly
- Exploring new applications for 1-(2,3-difluorobenzoyl)-1H-1,2,3-benzotriazole in drug discovery and development
- Investigating the mechanism of action of 1-(2,3-difluorobenzoyl)-1H-1,2,3-benzotriazole in more detail, including its interactions with specific target molecules
- Developing new imaging techniques that can be used in conjunction with 1-(2,3-difluorobenzoyl)-1H-1,2,3-benzotriazole to visualize biological processes in real time
- Studying the biochemical and physiological effects of 1-(2,3-difluorobenzoyl)-1H-1,2,3-benzotriazole in more detail, including its potential toxicity and interactions with other molecules in biological systems.
Conclusion
In conclusion, 1-(2,3-difluorobenzoyl)-1H-1,2,3-benzotriazole is a versatile and useful compound that has many potential applications in scientific research. Its high sensitivity and specificity for detecting and imaging biological molecules and processes make it a valuable tool for studying a wide range of biological systems. However, researchers must also be aware of the limitations and potential experimental artifacts associated with using 1-(2,3-difluorobenzoyl)-1H-1,2,3-benzotriazole, and should continue to explore new directions for research in this exciting field.

Synthesis Methods

1-(2,3-difluorobenzoyl)-1H-1,2,3-benzotriazole can be synthesized through a multi-step process involving the reaction of 2,3-difluorobenzoic acid with 1H-1,2,3-benzotriazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product.

Scientific Research Applications

1-(2,3-difluorobenzoyl)-1H-1,2,3-benzotriazole has been used in a variety of scientific research applications, including the detection and imaging of biological molecules such as proteins, enzymes, and nucleic acids. 1-(2,3-difluorobenzoyl)-1H-1,2,3-benzotriazole can also be used to monitor cellular processes such as cell signaling, apoptosis, and autophagy. In addition, 1-(2,3-difluorobenzoyl)-1H-1,2,3-benzotriazole has been shown to be a useful tool for drug discovery and development, as it can be used to screen for compounds that interact with specific biological targets.

properties

IUPAC Name

benzotriazol-1-yl-(2,3-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2N3O/c14-9-5-3-4-8(12(9)15)13(19)18-11-7-2-1-6-10(11)16-17-18/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEHATKWBBLGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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